2-[5-(Trifluoromethyl)-1H-1,2,4-triazol-3-yl]pyridine
Overview
Description
Trifluoromethylpyridine (TFMP) and its intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds . TFMP contains three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine .
Synthesis Analysis
The demand for TFMP derivatives has been increasing steadily. The synthesis of TFMP is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .
Molecular Structure Analysis
TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .
Chemical Reactions Analysis
To develop compounds with unique biological properties, hydrogen is commonly replaced with fluorine . It was found that the trifluoromethyl-substituted pyridine derivative showed higher fungicidal activity than chlorine and other derivatives .
Physical And Chemical Properties Analysis
The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .
Scientific Research Applications
1. Agrochemical and Pharmaceutical Industries
- Application : Trifluoromethylpyridines (TFMP) and its derivatives are used in the agrochemical and pharmaceutical industries. The major use of TFMP derivatives is in the protection of crops from pests .
- Methods : Various methods of synthesizing 2,3,5-DCTF have been reported . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
- Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
2. FDA-Approved Drugs
- Application : Trifluoromethyl (TFM, -CF3)-group-containing drugs have been approved by the FDA .
- Methods : The review covers the detailed chemistry of 19 FDA-approved drugs in the past 20 years, which contains the TFM group as one of the pharmacophores .
- Results : In the year 2020, 53 new chemical entities and 13 biological medicines were approved, including 10 monoclonal antibodies, 2 antibody-drug conjugates, 3 peptides, and 2 oligonucleotides .
3. Synthesis of Metal-Organic Frameworks (MOFs)
- Application : Preparation of (trifluoromethyl)pyridyllithiums, via metalation reaction .
- Methods : Synthesis of metal-organic frameworks (MOFs) .
- Results : The results of this application are not specified in the source .
4. Intermediate for Herbicides
- Application : Trifluoromethylpyridines are used as intermediates in the synthesis of certain herbicides .
- Methods : The specific methods of application or experimental procedures are not specified in the source .
- Results : The results of this application are not specified in the source .
5. Intermediate for Insecticides
- Application : Trifluoromethylpyridines are used as intermediates in the synthesis of certain insecticides .
- Methods : The specific methods of application or experimental procedures are not specified in the source .
- Results : The results of this application are not specified in the source .
6. Liquid Crystal Intermediate
- Application : Trifluoromethylpyridines are used as intermediates in the production of liquid crystals .
- Methods : The specific methods of application or experimental procedures are not specified in the source .
- Results : The results of this application are not specified in the source .
7. Intermediate for Fluazifop-P-butyl
- Application : Trifluoromethylpyridines are used as intermediates in the synthesis of fluazifop-P-butyl, a herbicide .
- Methods : The specific methods of application or experimental procedures are not specified in the source .
- Results : The results of this application are not specified in the source .
8. Intermediate for Haloxyfop-R-methyl
- Application : Trifluoromethylpyridines are used as intermediates in the synthesis of haloxyfop-R-methyl, another herbicide .
- Methods : The specific methods of application or experimental procedures are not specified in the source .
- Results : The results of this application are not specified in the source .
9. Intermediate for Chlorfluazuron
- Application : Trifluoromethylpyridines are used as intermediates in the synthesis of chlorfluazuron, an insecticide .
- Methods : The specific methods of application or experimental procedures are not specified in the source .
- Results : The results of this application are not specified in the source .
Future Directions
properties
IUPAC Name |
2-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N4/c9-8(10,11)7-13-6(14-15-7)5-3-1-2-4-12-5/h1-4H,(H,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOGTVLAYAVGOJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NNC(=N2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80609873 | |
Record name | 2-[5-(Trifluoromethyl)-1H-1,2,4-triazol-3-yl]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80609873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[5-(Trifluoromethyl)-1H-1,2,4-triazol-3-yl]pyridine | |
CAS RN |
219508-27-7 | |
Record name | 2-[5-(Trifluoromethyl)-1H-1,2,4-triazol-3-yl]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80609873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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